molecular formula C16H10ClNO3S B2370907 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide CAS No. 131535-25-6

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide

Cat. No.: B2370907
CAS No.: 131535-25-6
M. Wt: 331.77
InChI Key: YMBSGIVUXBFWET-OBGWFSINSA-N
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Description

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a naphthalene ring and a sulfonamide group, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonamide with 4-oxo-4H-naphthalen-1-ylidene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered biological activity.

    Substitution: Common in sulfonamides, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as an antimicrobial or anticancer agent.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

Uniqueness

4-Chloro-N-(4-oxo-4H-naphthalen-1-ylidene)-benzenesulfonamide is unique due to its specific combination of a naphthalene ring and a sulfonamide group, which may confer distinct biological activities and chemical properties compared to other sulfonamides and naphthalene derivatives.

Properties

IUPAC Name

(NE)-4-chloro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3S/c17-11-5-7-12(8-6-11)22(20,21)18-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10H/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBSGIVUXBFWET-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=O)C=CC(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=O)C=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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